N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2034511-41-4
VCID: VC7429141
InChI: InChI=1S/C12H20N4/c1-10-13-7-4-12(14-10)16-8-5-11(6-9-16)15(2)3/h4,7,11H,5-6,8-9H2,1-3H3
SMILES: CC1=NC=CC(=N1)N2CCC(CC2)N(C)C
Molecular Formula: C12H20N4
Molecular Weight: 220.32

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine

CAS No.: 2034511-41-4

Cat. No.: VC7429141

Molecular Formula: C12H20N4

Molecular Weight: 220.32

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine - 2034511-41-4

Specification

CAS No. 2034511-41-4
Molecular Formula C12H20N4
Molecular Weight 220.32
IUPAC Name N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine
Standard InChI InChI=1S/C12H20N4/c1-10-13-7-4-12(14-10)16-8-5-11(6-9-16)15(2)3/h4,7,11H,5-6,8-9H2,1-3H3
Standard InChI Key SSCNODFGLZBSTH-UHFFFAOYSA-N
SMILES CC1=NC=CC(=N1)N2CCC(CC2)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two pharmacologically significant motifs:

  • Piperidine ring: A six-membered saturated heterocycle with a dimethylamine substituent at the 4-position, enhancing basicity and hydrogen-bonding potential.

  • 2-Methylpyrimidin-4-yl group: An aromatic heterocycle with a methyl group at the 2-position, contributing to hydrophobic interactions and π-stacking .

The IUPAC name N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine reflects this substitution pattern. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC12H20N4\text{C}_{12}\text{H}_{20}\text{N}_{4}
Molecular Weight220.32 g/mol
SMILESCC1=NC=CC(=N1)N2CCC(CC2)N(C)C
InChI KeySSCNODFGLZBSTH-UHFFFAOYSA-N

The piperidine nitrogen’s pKa (~10.1) suggests protonation under physiological conditions, influencing bioavailability .

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit protocol for this compound is published, analogous piperidine-pyrimidine hybrids are typically synthesized via:

  • Nucleophilic substitution: Reacting 4-aminopiperidine derivatives with activated pyrimidine intermediates.

  • Reductive amination: Coupling ketone precursors (e.g., 4-piperidone) with amines under reducing conditions .

A hypothetical route could involve:

  • Protection of 4-aminopiperidine with tert-butoxycarbonyl (Boc).

  • Alkylation with 4-chloro-2-methylpyrimidine.

  • Deprotection and dimethylation using formaldehyde/sodium cyanoborohydride .

Physicochemical Data

Experimental data remain sparse, but predicted properties include:

PropertyValueSource
Boiling Point~300°C (estimated)
Density1.15–1.20 g/cm³
LogP1.8 (calculated)
SolubilityLow in water; soluble in DMSO

The compound’s liquid state at room temperature (inferred from analogs ) necessitates inert gas storage to prevent oxidation .

Industrial and Agricultural Applications

Agrochemical Development

Pyrimidine derivatives are key in fungicides (e.g., bixafen) and herbicides. The methyl group at the pyrimidine 2-position enhances lipid solubility, improving foliar absorption.

Material Science

Piperidine-pyrimidine hybrids could serve as ligands in catalytic systems or monomers for conductive polymers. The dimethylamino group’s electron-donating capacity may facilitate charge transport.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in vitro.

  • Target Identification: Use CRISPR screening to map biological targets.

  • Formulation Studies: Improve aqueous solubility via salt formation or nanoencapsulation.

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